![molecular formula C8H14O2 B14370133 [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde CAS No. 90177-59-6](/img/structure/B14370133.png)
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde is an organic compound with the molecular formula C8H14O2 It consists of a cyclohexane ring with a hydroxyl group and an acetaldehyde group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde typically involves the hydroxylation of cyclohexene followed by the introduction of an acetaldehyde group. One common method is the catalytic hydrogenation of cyclohexene to form cyclohexanol, which is then oxidized to cyclohexanone. The cyclohexanone undergoes a Grignard reaction with ethylmagnesium bromide to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and reagents like ethylmagnesium bromide are commonly used in these processes.
化学反应分析
Types of Reactions
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: [(1S,2S)-2-Hydroxycyclohexyl]methanol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
科学研究应用
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can participate in hydrogen bonding and nucleophilic interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde can be compared with other similar compounds such as:
Cyclohexanol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
[(1R,2R)-2-Hydroxycyclohexyl]acetaldehyde: The enantiomer of this compound, which may have different stereochemical properties and biological activities.
属性
CAS 编号 |
90177-59-6 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
2-[(1S,2S)-2-hydroxycyclohexyl]acetaldehyde |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h6-8,10H,1-5H2/t7-,8-/m0/s1 |
InChI 键 |
HSYZDBNVVBCOSJ-YUMQZZPRSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](C1)CC=O)O |
规范 SMILES |
C1CCC(C(C1)CC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



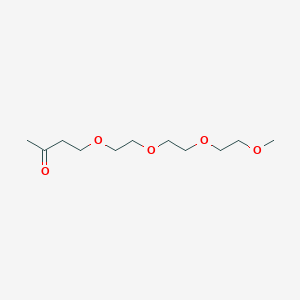
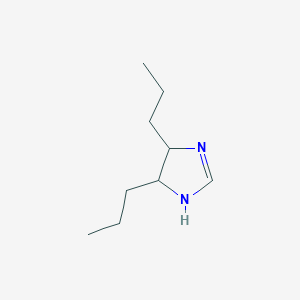
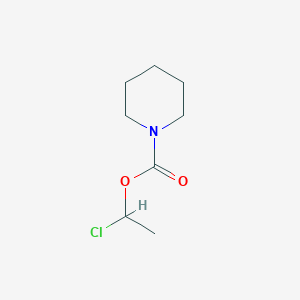
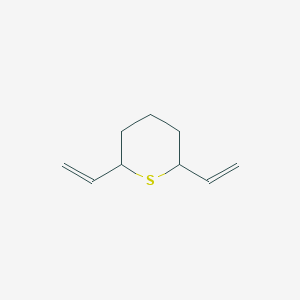
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
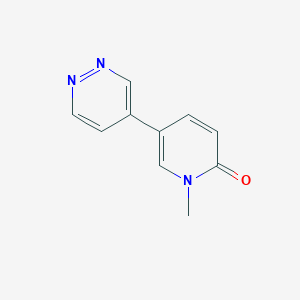
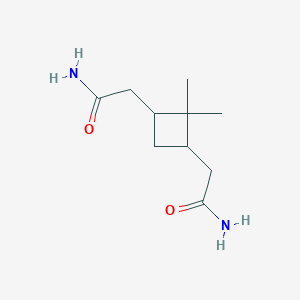
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)

